Pirlimycin

Bovine Mastitis Lincosamide Antibiotics Staphylococcus aureus

Pirlimycin hydrochloride (CAS 78822-40-9) is the active pharmaceutical ingredient in Pirsue®, characterized by a uniquely prolonged retention in mammary tissue that drives 15- to 95-fold superior in-vivo efficacy over clindamycin. As a legally regulated veterinary drug with established milk discard times and residue tolerances, off-label substitution is prohibited. Source from certified vendors to ensure analytical-grade purity and full regulatory compliance for livestock pharmacokinetic studies and antibiotic resistance surveillance.

Molecular Formula C17H31ClN2O5S
Molecular Weight 411.0 g/mol
CAS No. 78822-40-9
Cat. No. B020419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlimycin
CAS78822-40-9
Synonymscis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride
pirlimycin
pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer
pirlimycin monohydrochloride, (2R-cis)-isomer
U 57930E
U-57930E
Molecular FormulaC17H31ClN2O5S
Molecular Weight411.0 g/mol
Structural Identifiers
SMILESCCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl
InChIInChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
InChIKeyHBJOXQRURQPDEX-MHXMMLMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Pirlimycin (CAS 78822-40-9): Veterinary Lincosamide Antibiotic for Intramammary Mastitis Therapy in Lactating Dairy Cattle


Pirlimycin hydrochloride is a semi-synthetic lincosamide antibiotic, a structural analog of clindamycin [1]. It is the active pharmaceutical ingredient in the FDA-approved veterinary drug Pirsue®, specifically indicated for the intramammary treatment of clinical and subclinical mastitis in lactating dairy cows caused by susceptible Gram-positive pathogens including Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis [2]. Pirlimycin exerts its bacteriostatic action by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1].

Why Pirlimycin (CAS 78822-40-9) Cannot Be Interchanged with Generic Lincosamides or Macrolides for Bovine Mastitis


Despite sharing a core lincosamide scaffold, pirlimycin exhibits critical quantitative differences in mammary gland pharmacokinetics and in vivo efficacy against bovine mastitis pathogens that preclude generic substitution. A seminal head-to-head study in a lactating mouse mastitis model demonstrated that pirlimycin was 15- to 95-fold more effective than clindamycin and 3- to 6-fold more effective than lincomycin on a weight-dose basis [1]. This superior efficacy is mechanistically attributed to increased affinity for and prolonged retention within the mammary gland, a feature not shared by other lincosamides [1]. Furthermore, pirlimycin's unique regulatory status as an FDA-approved intramammary product with established milk discard times and residue tolerances [2] means that off-label substitution with generic clindamycin or lincomycin would violate federal law and pose significant food safety risks. The following evidence quantifies these differential dimensions.

Quantitative Differentiation of Pirlimycin (CAS 78822-40-9) from Clindamycin and Other Mastitis Therapeutics: Head-to-Head Efficacy, MIC, and Pharmacokinetic Data


Superior In Vivo Efficacy of Pirlimycin vs. Clindamycin and Lincomycin in a Standardized Murine Mastitis Model

In a direct head-to-head comparison using a lactating mouse model of S. aureus mastitis, pirlimycin demonstrated markedly superior efficacy compared to its closest structural analogs. The study evaluated both subcutaneous and intramammary administration routes [1].

Bovine Mastitis Lincosamide Antibiotics Staphylococcus aureus

Pirlimycin MIC90 ≤0.5 µg/mL Against β-Lactamase Negative S. aureus Mastitis Isolates

A study of 107 S. aureus isolates from bovine intramammary infections demonstrated that pirlimycin retains potent activity against β-lactamase-negative strains, with an MIC90 of ≤0.5 µg/mL [1]. This activity is comparable to erythromycin against susceptible isolates [1]. However, cross-resistance to macrolides and lincosamides was observed in 8 strains that were positive for β-lactamase, highlighting the importance of susceptibility testing [1].

Antimicrobial Susceptibility Staphylococcus aureus Bovine Mastitis

Prolonged Mammary Gland Retention of Pirlimycin Drives Superior Efficacy Over Clindamycin and Lincomycin

Pharmacokinetic analysis from the murine mastitis model revealed that the superior in vivo efficacy of pirlimycin was directly linked to its enhanced pharmacokinetic profile within the mammary gland. Pirlimycin demonstrated increased affinity for and prolonged retention in the mammary tissue compared to clindamycin and lincomycin [1]. While the original study did not provide absolute tissue half-life values, the fold-difference in efficacy (15- to 95-fold) serves as a functional surrogate for this pharmacokinetic advantage [1].

Pharmacokinetics Mammary Gland Drug Retention

Pirlimycin Milk Clearance is Highly Correlated with Milk Production Volume (r² = 0.939)

A population pharmacokinetic study of pirlimycin after intramammary infusion in dairy cows found that milk clearance of the drug was strongly and positively correlated to the logarithm of daily milk production (r² = 0.939) [1]. This predictable, production-dependent clearance is a critical safety feature, allowing for reliable estimation of milk discard times. The study validated a 36-hour (3 milking) milk discard time [1]. A subsequent PBPK modeling study refined this understanding, showing that low-producing cows are at greater risk of prolonged milk residues, and that healthy cows may require a discard time 12 hours longer than label indications under certain conditions [2].

Milk Residue Pharmacokinetics Food Safety

Optimal Research and Veterinary Use Cases for Pirlimycin (CAS 78822-40-9) Based on Quantitative Evidence


FDA-Approved Treatment of Clinical and Subclinical Mastitis in Lactating Dairy Cattle

Pirlimycin is indicated for the treatment of clinical and subclinical mastitis in lactating dairy cows caused by susceptible strains of S. aureus, S. agalactiae, S. dysgalactiae, and S. uberis [1]. Its proven in vivo efficacy [2], established MIC90 of ≤0.5 µg/mL against β-lactamase negative S. aureus [3], and FDA-regulated status with defined milk discard times [4] make it the definitive, legally compliant choice for this application.

Research on Lincosamide Pharmacokinetics and Mammary Gland Drug Retention

The unique pharmacokinetic properties of pirlimycin—specifically its prolonged retention in the mammary gland compared to clindamycin and lincomycin [2]—make it a valuable tool compound for studying drug distribution and persistence in mammary tissue. Its well-characterized population pharmacokinetics and predictable milk clearance (r² = 0.939) [5] also support its use as a model compound for developing and validating physiologically based pharmacokinetic (PBPK) models of intramammary drug delivery [6].

Surveillance and Study of MLSB Resistance in Bovine Mastitis Pathogens

Pirlimycin serves as a key lincosamide representative in antimicrobial resistance surveillance programs for bovine mastitis pathogens. Its use in susceptibility testing [7] and as a selective agent for studying erm and lin resistance genes [8] is critical for monitoring the emergence and spread of macrolide-lincosamide-streptogramin B (MLSB) resistance in S. aureus, S. uberis, and other Gram-positive mastitis pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirlimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.